N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
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Description
N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Heterocyclic Compounds
Sulfonamide derivatives play a crucial role in the synthesis of various heterocyclic compounds. For example, the reaction of sulfonamides with different reagents can lead to the formation of thiazoles, pyridines, thiophenes, and anilide derivatives, which are of interest due to their antimicrobial activities (Wardkhan et al., 2008). This highlights the utility of sulfonamides in generating new chemical entities with potential application in drug discovery and development.
Antibacterial and Antifungal Activities
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy. These compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013). Such research underscores the importance of sulfonamide derivatives in developing new antimicrobial agents to combat resistant microbial strains.
Metal Complexes and Biological Evaluation
Sulfonamide-derived ligands and their transition metal complexes have been synthesized and assessed for their antibacterial, antifungal, and cytotoxic activities. These compounds demonstrate moderate to significant biological activity, suggesting their potential in medicinal chemistry and as leads for the development of new therapeutic agents (Chohan & Shad, 2011).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-30-21-12-8-19(9-13-21)25-26-23(18(3)32-25)17-27(34(28,29)24-7-6-16-33-24)20-10-14-22(15-11-20)31-5-2/h6-16H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHXDOJOPFSCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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